2-Aminothiazole-4-carboxylic acid hydrobromide

説明

2-Aminothiazole-4-carboxylic acid is a laboratory chemical . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide . Eight compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

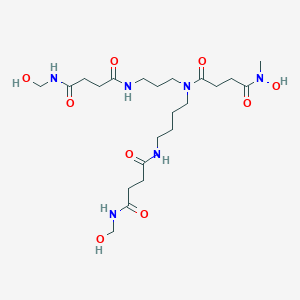

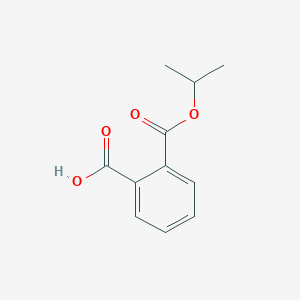

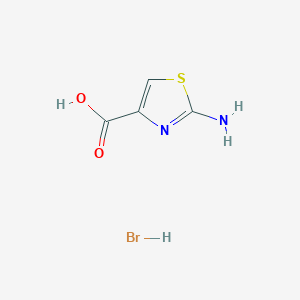

The empirical formula of 2-Aminothiazole-4-carboxylic acid is C4H4N2O2S . The molecular weight is 144.15 .Chemical Reactions Analysis

2-Aminothiazoline-4-carboxylic acid exists in equilibrium with its tautomer 2-iminothiazolidine-4-carboxylic acid . It is produced by the reaction of methyl chloroacrylate with thiourea . It is also a biomarker for cyanide poisoning, as it results from the condensation of cysteine and cyanide .Physical And Chemical Properties Analysis

2-Aminothiazole-4-carboxylic acid is a solid . The yield is 60%, m.p. 200–202 °C, R f 0.69 (petroleum ether: ethyl acetate, 1:3) .科学的研究の応用

Antibacterial Agent

2-Aminothiazoles, including 2-Aminothiazole-4-carboxylic acid hydrobromide, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents . For instance, compounds synthesized from 2-Aminothiazole-4-carboxylic acid hydrobromide showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Agent

These compounds also exhibit antifungal properties. For example, compound 2b showed maximum antifungal potential against Candida glabrata, and its antifungal activity was more in comparison to the reference drug nystatin .

Anti-HIV Agent

2-Aminothiazoles are also utilized in the synthesis of compounds with anti-HIV properties . Although the specific role of 2-Aminothiazole-4-carboxylic acid hydrobromide in this context is not detailed, it’s a significant class of organic medicinal compounds utilized for such purposes .

Antioxidant

Compounds synthesized from 2-Aminothiazole-4-carboxylic acid hydrobromide have been found to exhibit antioxidant properties . This makes them useful in combating oxidative stress-related conditions.

Antitumor Agent

2-Aminothiazole-4-carboxylic acid hydrobromide is used in the synthesis of compounds with antitumor properties . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Anthelmintic Agent

2-Aminothiazoles, including 2-Aminothiazole-4-carboxylic acid hydrobromide, are used in the synthesis of anthelmintic agents . These are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.

Anti-inflammatory & Analgesic Agent

Compounds synthesized from 2-Aminothiazole-4-carboxylic acid hydrobromide have been found to exhibit anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.

Extraction of 2-Aminothiazoline-4-carboxylic Acid

2-Aminothiazole-4-carboxylic acid hydrobromide has been used in the synthesis of a highly selective molecularly imprinted sorbent for the extraction of 2-aminothiazoline-4-carboxylic acid . This application is particularly useful in post-mortem whole blood analysis .

作用機序

Target of Action

2-Aminothiazole-4-carboxylic acid hydrobromide (2-ATC) has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs) . MBLs are zinc-dependent enzymes that can hydrolyze all classes of β-lactam antibiotics, posing a significant threat to public health .

Mode of Action

The compound works by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This allows 2-ATC to bind to the active sites of MBLs, inhibiting their activity and preventing the hydrolysis of β-lactam antibiotics .

Biochemical Pathways

By inhibiting MBLs, 2-ATC can potentially restore the effectiveness of these antibiotics against resistant bacterial strains .

Result of Action

The primary result of 2-ATC’s action is the inhibition of MBLs, which can potentially restore the effectiveness of β-lactam antibiotics against resistant bacterial strains . This could have significant implications for the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains .

Safety and Hazards

将来の方向性

2-Aminothiazole-4-carboxylic acid is a reagent in the preparation of glycogen phosphorylase inhibitory active compounds in the treatment of diabetes . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

特性

IUPAC Name |

2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRNWHJFOOMUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584513 | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminothiazole-4-carboxylic acid hydrobromide | |

CAS RN |

112539-08-9 | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-thiazolecarboxylic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。